molecular formula C20H28N4O4S B5030045 (3S)-4-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-1,3-dimethylpiperazin-2-one

(3S)-4-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-1,3-dimethylpiperazin-2-one

Cat. No.: B5030045
M. Wt: 420.5 g/mol
InChI Key: VUICKULQRSYGSZ-INIZCTEOSA-N
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Description

(3S)-4-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-1,3-dimethylpiperazin-2-one: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, an imidazole ring, and a benzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-1,3-dimethylpiperazin-2-one typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzyl group, and the attachment of the piperazine ring. Common reagents used in these reactions include:

    Imidazole formation: This step often involves the cyclization of a suitable precursor with reagents such as ammonium acetate and formaldehyde.

    Benzyl group introduction: Benzyl bromide or benzyl chloride can be used to introduce the benzyl group through nucleophilic substitution reactions.

    Piperazine ring attachment: The piperazine ring can be introduced through a reaction with a suitable diamine, such as ethylenediamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-1,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

(3S)-4-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-1,3-dimethylpiperazin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S)-4-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-1,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various biological molecules, potentially disrupting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic and disinfectant.

Uniqueness

(3S)-4-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-1,3-dimethylpiperazin-2-one is unique due to its combination of a piperazine ring, an imidazole ring, and a benzyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3S)-4-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-1,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-16-19(25)22(2)9-10-23(16)15-18-13-21-20(29(26,27)12-11-28-3)24(18)14-17-7-5-4-6-8-17/h4-8,13,16H,9-12,14-15H2,1-3H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUICKULQRSYGSZ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1CC2=CN=C(N2CC3=CC=CC=C3)S(=O)(=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N(CCN1CC2=CN=C(N2CC3=CC=CC=C3)S(=O)(=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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